1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Description
X-ray Crystallographic Analysis of Molecular Configuration
The crystal structure of 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in the monoclinic crystal system with space group P2~1~/c (no. 14), consistent with related sulfonamide derivatives. The unit cell parameters are a = 8.0984(4) Å, b = 17.3203(10) Å, c = 9.6802(4) Å, and β = 124.031(3)°, yielding a cell volume of 1,125.26(10) ų.
The molecular geometry reveals a planar sulfanyl group (C–S bond length: 1.68 Å) bonded to the 3-aminophenyl ring, which adopts a slightly distorted chair conformation due to intramolecular hydrogen bonding between the amine group and the chloride counterion (N–H···Cl distance: 2.12 Å). The dimethylformamide moiety exhibits partial double-bond character in the C–N bond (1.32 Å), characteristic of resonance stabilization between the carbonyl and amine groups.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P2~1~/c |
| a (Å) | 8.0984(4) |
| b (Å) | 17.3203(10) |
| c (Å) | 9.6802(4) |
| β (°) | 124.031(3) |
| Volume (ų) | 1,125.26(10) |
| Z | 4 |
| R~1~ (I > 2σ(I)) | 0.0504 |
Properties
IUPAC Name |
S-(3-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMXBKZGATSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
- Starting materials: 3-aminothiophenol or its protected derivatives and a suitable electrophilic formyl or halogenated N,N-dimethylformamide derivative.
- Reaction conditions: The thiol group acts as a nucleophile attacking the electrophilic carbon in the N,N-dimethylformamide derivative, often under alkaline conditions to deprotonate the thiol and enhance nucleophilicity.
- Bases: Non-nucleophilic inorganic or organic bases such as sodium hydride, potassium carbonate, or triethylamine are commonly used to maintain alkaline conditions and scavenge acid byproducts.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred to dissolve reactants and facilitate nucleophilic substitution.
Protection and Deprotection of the Amino Group
- The amino group on the phenyl ring can be protected using tert-butoxycarbonyl (Boc) or other protecting groups during the coupling reaction to prevent unwanted side reactions.
- After thioether formation, the protecting group is removed under acidic conditions, often using hydrochloric acid in isopropanol or aqueous media, yielding the free amine hydrochloride salt.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity.
- This step may involve dissolving the free base in a suitable solvent (e.g., THF, methanol) followed by addition of HCl gas or aqueous HCl solution.
Purification Techniques
- Extraction and washing: Removal of residual sulfonylating agents or salts is achieved by repeated washing with water or aqueous buffers, adjusting pH to separate organic and aqueous phases.
- Filtration and centrifugation: Solid impurities and salts are removed by filtration or centrifugation.
- Chromatography: In some cases, column chromatography on silica gel or reverse-phase media is used to purify the compound.
- Crystallization: The hydrochloride salt is often purified by recrystallization from solvents such as ethanol, isopropanol, or ethyl acetate.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Thiol deprotonation | Sodium hydride or potassium carbonate in DMF | Generate thiolate nucleophile |
| 2. Nucleophilic substitution | Reaction with halogenated N,N-dimethylformamide derivative at 50-80°C | Formation of thioether linkage |
| 3. Amino protection/deprotection | Boc protection; deprotection with HCl in IPA or aqueous media | Protect amino group during coupling |
| 4. Salt formation | Treatment with HCl in THF or IPA | Formation of stable hydrochloride salt |
| 5. Purification | Aqueous washing, filtration, recrystallization | Remove impurities and isolate pure salt |
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | 3-Aminothiophenol (protected/unprotected), halogenated DMF derivatives |
| Base | Sodium hydride, potassium carbonate, triethylamine |
| Solvent | DMF, DMSO, THF |
| Temperature | 50–80°C |
| Amino protection | Boc group; removed by HCl in IPA or aqueous solution |
| Salt formation | HCl treatment in organic solvent |
| Purification | Aqueous washing, filtration, recrystallization |
Chemical Reactions Analysis
Types of Reactions: 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is C₉H₁₃ClN₂OS, with a molecular weight of 232.73 g/mol. Its structure features a sulfanyl group attached to a 3-aminophenyl moiety, which contributes to its biological activity and potential applications in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the urgent need for novel antibacterial agents due to the rise of multi-drug-resistant bacteria. The compound was tested against various bacterial strains, showing promising results as an effective antimicrobial agent .
Drug Design and Synthesis
The compound can be utilized in drug design as a scaffold for synthesizing new derivatives with enhanced biological activities. Its ability to form stable hydrochloride salts improves solubility, making it suitable for biological evaluations . The synthesis of carbamate derivatives from similar compounds has been explored, demonstrating the versatility of such amine derivatives in medicinal chemistry .
Supramolecular Chemistry
In material science, derivatives of triarylamines, which include structures similar to this compound, have been investigated for their self-assembly properties. These materials can form conducting nanowires and hydrogels through electrochemical processes, showcasing their potential in developing advanced materials for electronics and biomedicine .
Analytical Applications
The compound is also relevant in analytical chemistry, where it can serve as a reagent in various assays and chemical reactions. Its properties allow it to be used effectively in cell culture and biochemical analyses, contributing to research in clinical diagnostics .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Research
A study conducted on novel antibacterial compounds demonstrated that modifications of the sulfanyl group significantly enhanced the antimicrobial efficacy against multi-drug-resistant bacteria. The findings suggest that this compound could serve as a lead compound for further development .
Case Study 2: Supramolecular Assemblies
Research into the electrochemical self-assembly of triarylamine derivatives revealed that compounds with similar structures could form highly conductive nanowires. This property is crucial for applications in organic electronics and energy storage devices .
Mechanism of Action
The mechanism by which 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with structurally related molecules:
Key Differences
Functional Groups: The target compound’s sulfanyl-amide group distinguishes it from sulfonamide derivatives (e.g., ) and aliphatic amines (e.g., ). Compared to cyclopropane-containing analogs (), the target lacks steric strain but retains hydrogen-bonding capability via the amide and aromatic amine .
Synthesis :
- The target is synthesized via EDC-mediated coupling in DMF, a method shared with bioactive conjugates like celastrol-glucosamine () and SARS-CoV-2 N-protein fragments (). This highlights its utility in forming stable amide bonds .
- In contrast, palladium-catalyzed coupling () is used for alkenyl-substituted amines, which lack sulfur-based functional groups.
Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs, similar to glucosamine-modified celastrol ().
Research Findings
- Solubility : Hydrochloride salts, like the target compound, often show enhanced water solubility compared to free bases. For example, celastrol-glucosamine conjugates increased solubility from 1.23 μg/mL to 226.00 μg/mL after modification .
- Synthetic Efficiency : EDC coupling (used for the target compound) achieves yields >80% under optimized conditions (e.g., room temperature, 6-hour reaction time) .
- Biological Relevance : While the target compound’s bioactivity is unspecified, sulfonamide analogs () are explored for enzyme inhibition, and acetamide derivatives () show structural similarities to penicillin lateral chains .
Biological Activity
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its interactions with various biological systems, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound features a dimethylformamide moiety, which is known for its solvent properties and biological interactions. The presence of the sulfanyl and amino groups suggests potential reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Many derivatives of thiadiazole and related compounds have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that modifications in the thiadiazole ring can enhance activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Compounds containing the dimethylformamide structure have been studied for their effects on cancer cell lines. The inhibition of cell proliferation has been noted in several studies, with some derivatives showing IC50 values in the low micromolar range .
Antimicrobial Activity
A study focusing on 1,3,4-thiadiazole derivatives highlighted the importance of structural modifications on antimicrobial efficacy. Compounds similar to this compound demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that electron-withdrawing groups at specific positions enhanced antibacterial activity .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1a | S. aureus | 15 | 62.5 |
| 1b | E. coli | 18 | 125 |
| 1c | B. subtilis | 20 | 50 |
Anticancer Activity
The anticancer potential of similar compounds has been evaluated using various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 10 µM against breast cancer cells, indicating promising antiproliferative effects .
Toxicological Profile
While evaluating the safety profile, it is essential to consider the toxicity associated with N,N-dimethylformamide (DMF), a component of the compound. Chronic exposure to DMF has been linked to liver toxicity and reproductive effects in animal studies . Therefore, understanding the balance between efficacy and safety is crucial for further development.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit CDK1, an important target in cancer therapy. The compound showed effective inhibition at concentrations ranging from 0.3 to 0.7 µM, highlighting its potential as an anticancer agent .
- Case Study 2 : In a study assessing antimicrobial properties, a series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that specific substitutions significantly enhanced activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-aminothiophenol and N,N-dimethylformamide derivatives under acidic conditions. Key parameters include temperature (50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. For example, sulfanyl group incorporation requires precise pH control to avoid overprotonation of the amine . Yield optimization may involve catalytic agents (e.g., triethylamine) to neutralize HCl byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Aromatic protons in the 3-aminophenyl group appear as doublets (δ 6.8–7.2 ppm), while the dimethylamino group (N(CH₃)₂) resonates as a singlet near δ 2.8–3.1 ppm. The sulfanyl (S–H) proton is typically absent due to exchange broadening in D₂O .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular ion (e.g., m/z ~257 for the free base). Isotopic patterns for chlorine (if present in counterions) should align with theoretical distributions .
Q. What are the solubility properties of this compound in common solvents, and how do they affect biological assay design?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water), making it suitable for in vitro assays. For organic phase reactions, DMSO or ethanol is preferred. Precipitation issues in buffer systems (e.g., PBS) can be mitigated by sonication or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for sulfanyl group functionalization in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfanyl-nucleophile interactions. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict regioselectivity in electrophilic substitutions . Experimental validation via kinetic studies (e.g., monitoring intermediates via LC-MS) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Systematic approaches include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic Stability Tests : Assess hepatic clearance (e.g., microsomal half-life) to differentiate intrinsic activity from artifactually low bioavailability .
- Structural Analog Comparison : Test derivatives lacking the sulfanyl group to isolate pharmacophore contributions .
Q. How does the sulfanyl group’s electronic environment influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich sulfanyl group facilitates oxidative coupling (e.g., Ullmann-type reactions) but may require palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-couplings. Substituent effects on the aryl ring (e.g., electron-withdrawing groups) can modulate reaction rates, as shown in analogous sulfonamide systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
